

Application Note: Determination of Chinomethionate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Chinomethionate*

Cat. No.: *B1668619*

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Introduction

Chinomethionate (also known as Oxythioquinox) is a fungicide and acaricide used to control mites and powdery mildew on various crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Chinomethionate** in food products. This necessitates sensitive and selective analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues, offering high resolution and definitive identification.[2] This application note describes a robust method for the determination of **Chinomethionate** in food matrices using GC-MS.

Principle

The method involves the extraction of **Chinomethionate** from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into the GC-MS system. In the gas chromatograph, compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. **Chinomethionate** is identified by its specific retention time and its unique mass spectrum, characterized by its molecular ion and specific fragment ions.[3][4] Quantification is achieved by comparing the peak area of a

characteristic ion to that of a calibration curve prepared from standards of known concentrations.

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
 - Analytical balance (0.0001 g sensitivity)
 - Homogenizer/Blender
 - Centrifuge capable of 4000-5000 rpm
 - Vortex mixer
 - Nitrogen evaporator
 - 50 mL and 15 mL polypropylene centrifuge tubes
 - Micropipettes
 - Syringes and 0.45 µm PTFE filters
 - Glass autosampler vials (1.5 mL)[\[2\]](#)
- Reagents:
 - **Chinomethionate** certified reference standard (>98% purity)
 - Acetonitrile (HPLC or pesticide residue grade)
 - n-Hexane (pesticide residue grade)
 - Magnesium sulfate (anhydrous, MgSO₄)
 - Sodium chloride (NaCl)

- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) sorbent
- C18 sorbent
- Helium (99.999% purity)

Standard Solution Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **Chinomethionate** standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at -20°C.
- Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 µg/mL) by serial dilution of the intermediate standard solution with n-hexane. These standards are used to generate the calibration curve.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[5][6]

- Homogenization: Weigh 10-15 g of a representative sample (e.g., fruit, vegetable) into a blender and homogenize.[7]
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Cap the tube and shake vigorously for 1 minute.[7]
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥ 4000 rpm for 5 minutes.[7] The upper layer is the acetonitrile extract.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 6 mL of the acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg MgSO_4 , 300 mg C18, and 150 mg PSA.[8] For samples with high pigment content, GCB can be added, but it may reduce the recovery of certain planar pesticides.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Preparation:
 - Transfer 2 mL of the final cleaned extract into a test tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C .[8]
 - Reconstitute the residue in 1 mL of n-hexane.[8]
 - Filter the reconstituted solution through a $0.45\ \mu\text{m}$ PTFE syringe filter into a GC autosampler vial.[9]

GC-MS Analysis

Instrumental Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter	Condition	Reference
Gas Chromatograph		
Column	Restek Rxi-5sil-MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness	[5]
Carrier Gas	Helium, constant flow at 1.2 mL/min	[5]
Injector Temperature	250°C	[5]
Injection Volume	1 µL	[2]
Injection Mode	Splitless	[5]
Oven Program	Initial 60°C (hold 1 min), ramp to 180°C at 25°C/min, then ramp to 310°C at 10°C/min (hold 10 min)	[5]
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI) at 70 eV	
MS Source Temperature	200°C	[9]
Transfer Line Temp.	280°C	[9]
Acquisition Mode	Selected Ion Monitoring (SIM)	
Solvent Delay	5 minutes	[10]

Quantitative and Qualitative Analysis

- Identification: The presence of **Chinomethionate** is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the ratio of the quantifier and qualifier ions with the standard.

- Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the working standards. The concentration of **Chinomethionate** in the sample is determined from this curve.

Data Presentation

Mass Spectral Data

The mass spectrum of **Chinomethionate** is characterized by a prominent molecular ion and several key fragment ions.

Parameter	Value (m/z)	Reference
Molecular Formula	C ₁₀ H ₆ N ₂ OS ₂	[1] [3]
Molecular Weight	234.3 g/mol	[1] [3]
Molecular Ion [M] ⁺	234	[1] [3]
Quantifier Ion (Recommended)	234	[1] [8]
Qualifier Ion 1 (Recommended)	206	[1]
Qualifier Ion 2 (Recommended)	116	[1]

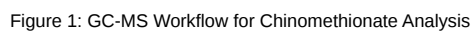
Method Performance

Method validation should be performed to ensure reliability. Typical performance characteristics are listed below.

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.995	[8]
Limit of Detection (LOD)	0.005 mg/kg	[8]
Limit of Quantitation (LOQ)	0.01 mg/kg	[8]
Recovery	70 - 120%	[5][8]
Repeatability (RSD)	< 20%	[5][8]

Visualizations

Experimental Workflow



Caption: Workflow from sample preparation to GC-MS analysis.

Logical Relationship of GC-MS System

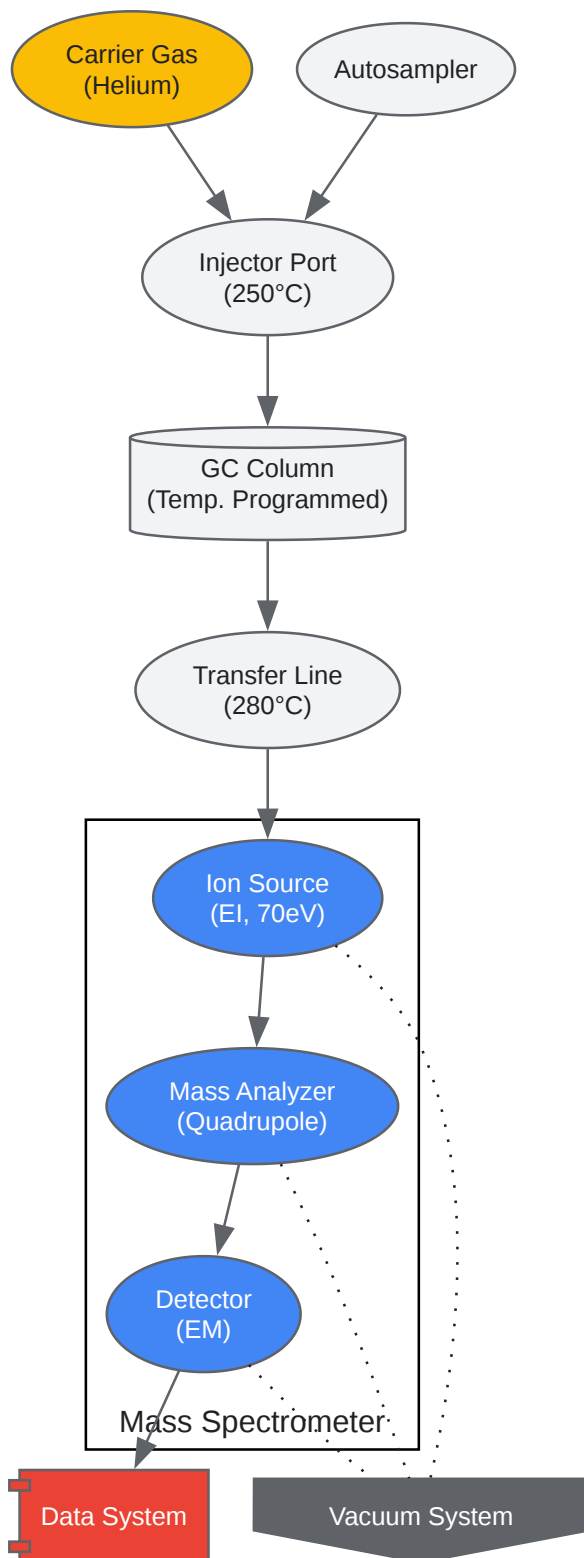


Figure 2: Logical Components of a GC-MS System

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Caption: Key logical components of the GC-MS instrument.

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